molecular formula C12H16O5 B14654289 3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate CAS No. 51690-79-0

3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate

Cat. No.: B14654289
CAS No.: 51690-79-0
M. Wt: 240.25 g/mol
InChI Key: HVAFSPAKLBEZLL-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate is an organic compound with a complex structure that includes both hydroxyl and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate typically involves the esterification of 3-Hydroxy-2,2-bis(hydroxymethyl)propanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzoate group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and resins due to its multifunctional nature.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzoate group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
  • 2,2-Bis(hydroxymethyl)propionic acid

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl benzoate is unique due to its combination of hydroxyl and benzoate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51690-79-0

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] benzoate

InChI

InChI=1S/C12H16O5/c13-6-12(7-14,8-15)9-17-11(16)10-4-2-1-3-5-10/h1-5,13-15H,6-9H2

InChI Key

HVAFSPAKLBEZLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)(CO)CO

Origin of Product

United States

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